molecular formula C8H7N B1227618 2-Ethynylaniline CAS No. 52670-38-9

2-Ethynylaniline

Cat. No.: B1227618
CAS No.: 52670-38-9
M. Wt: 117.15 g/mol
InChI Key: ALQPJHSFIXARGX-UHFFFAOYSA-N
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Description

2-Ethynylaniline, also known as 2-ethynylbenzenamine, is an organic compound with the molecular formula C8H7N. It is characterized by the presence of an ethynyl group attached to the second position of an aniline ring. This compound is a colorless to light yellow liquid and is known for its applications in various chemical reactions and industrial processes .

Scientific Research Applications

2-Ethynylaniline has a wide range of applications in scientific research:

Safety and Hazards

2-Ethynylaniline is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment when handling it .

Future Directions

The future directions of 2-Ethynylaniline research could involve further exploration of its reactivity and potential applications in organic synthesis. Its use in the synthesis of quinoline derivatives suggests potential applications in the development of new pharmaceuticals and materials .

Mechanism of Action

Target of Action

It’s known that 2-ethynylaniline is used as a starting material in the synthesis of a variety of 1,2-disubstituted indoles . Indoles are a class of compounds that are prevalent in many pharmaceuticals and natural products, suggesting that this compound could indirectly interact with a wide range of biological targets.

Mode of Action

This compound participates in chemical reactions to form more complex molecules. For instance, it’s used in a copper-catalyzed three-component reaction with sulfonyl azide and nitroolefin. This reaction generates functionalized indoles in good yields and proceeds smoothly under mild conditions .

Biochemical Pathways

Indoles can interact with various enzymes and receptors, influencing numerous biochemical pathways .

Pharmacokinetics

Its physicochemical properties, such as its molecular weight (11715 g/mol) and its solubility, may influence its pharmacokinetic behavior .

Result of Action

Its reaction products, such as 1,2-disubstituted indoles, can have various biological effects depending on their specific structures and the targets they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield and efficiency of its reactions can depend on factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability and reactivity can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

2-Ethynylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The ethynyl group in this compound can form covalent bonds with the active site of these enzymes, leading to enzyme inhibition. This interaction is crucial for studying the metabolic pathways and potential toxicological effects of this compound .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can interfere with cellular respiration by inhibiting key enzymes in the electron transport chain. These effects highlight the compound’s potential impact on cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group. This inhibition can result in altered metabolic pathways and changes in gene expression. The compound’s ability to modulate enzyme activity underscores its potential as a biochemical tool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, causing oxidative stress and cellular damage. Understanding the temporal effects of this compound is essential for its safe and effective use in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and highlight the importance of determining the appropriate dosage for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes underscores its role in modulating metabolic pathways and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s cellular distribution and its potential effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s localization is often mediated by targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with acetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amino group, and the acetylene adding to the aromatic ring .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitroaniline followed by a Sonogashira coupling reaction with acetylene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Ethynylbenzenamine
  • 4-Ethynylaniline
  • 2-Ethynylphenylamine
  • 2-Aminophenylacetylene

Comparison: 2-Ethynylaniline is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions that are not possible with other similar compounds. For example, the presence of the ethynyl group at the second position of the aniline ring provides unique reactivity in cyclization reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds .

Properties

IUPAC Name

2-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-7-5-3-4-6-8(7)9/h1,3-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQPJHSFIXARGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399999
Record name 2-Ethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52670-38-9
Record name 2-Ethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-ethynylaniline?

A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound's fragmentation pattern under electron impact is similar to that of indole, suggesting a potential isomerization before degradation. [] This highlights the close structural relationship between these compounds.

Q3: What are the primary synthetic applications of this compound?

A3: this compound serves as a key starting material for synthesizing a diverse range of heterocycles, including indoles, quinolines, quinazolines, and more. Its reactivity stems from the presence of both aniline and alkyne functionalities, enabling participation in various cyclization and coupling reactions.

Q4: Can you provide specific examples of reactions involving this compound?

A4: Certainly. This compound undergoes copper-catalyzed annulation with α-substituted diazoacetates to yield C2-functionalized indoles. [] It also reacts with benzaldehydes in a one-pot synthesis to produce 1,2-disubstituted indoles. [] Additionally, copper-catalyzed [5+1] annulation with N,O-acetals leads to the formation of quinoline derivatives. []

Q5: What role does this compound play in the synthesis of indole-3-carboxamides?

A5: this compound reacts with isocyanates in the presence of a rhodium catalyst through a tandem cyclization-addition sequence, ultimately forming indole-3-carboxamides. This reaction proceeds under mild conditions and demonstrates good functional group tolerance. []

Q6: How is this compound utilized in the synthesis of quinoline derivatives?

A6: this compound reacts with glyoxals in a copper-catalyzed tandem reaction to efficiently synthesize 2-acylquinolines. This method offers a streamlined alternative to traditional multi-step approaches that often require toxic cyanides. []

Q7: Are there any metal-free synthetic applications of this compound?

A7: Yes, this compound can undergo cyclization and CO2 fixation to synthesize 3-carboxylated indoles in the absence of transition metal catalysts. This tandem reaction proceeds efficiently at elevated temperature and pressure using only an inorganic base like K2CO3. []

Q8: Can this compound be used to synthesize polymers?

A8: Yes, this compound was used in a click coupling reaction with azide-functionalized iron oxide nanoparticles to create a conducting polyaniline-Fe3O4 nanohybrid. [] This nanohybrid, when incorporated into a poly(vinyl alcohol) matrix, showed improved mechanical properties and electrical conductivities.

Q9: What are some alternative uses of this compound beyond heterocycle synthesis?

A9: Beyond heterocycle formation, this compound is valuable in material science. For instance, its grafting behavior on hydrogenated silicon surfaces has been studied, revealing insights into surface modification strategies. []

Q10: Can you elaborate on the use of this compound in synthesizing atomically precise silver nanoparticles?

A10: Researchers have synthesized atomically precise silver nanoparticles using this compound derivatives as ligands. These nanoparticles, stabilized by thiolate and halide ligands, exhibit high catalytic activity in cycloisomerization reactions, transforming this compound derivatives into indoles. [] This approach highlights the potential of precisely controlling nanoparticle structure for targeted catalytic applications.

Q11: What is the role of copper catalysts in reactions involving this compound?

A11: Copper catalysts play a crucial role in activating the alkyne moiety of this compound, facilitating various cyclization and coupling reactions. The specific copper species and reaction conditions influence the reaction pathway and product selectivity.

Q12: What factors influence the regioselectivity of reactions involving this compound?

A12: Regioselectivity is influenced by factors like catalyst system, substituents on the this compound, and reaction conditions. For example, palladium-catalyzed reactions with isocyanides can yield either pyrrolo[2,3-b]indoles or ureas depending on the presence or absence of a ligand, showcasing the ligand's ability to direct reaction pathways. []

Q13: Are there any examples of tandem reactions involving this compound?

A13: Yes, several tandem reactions utilize this compound. For instance, a copper-catalyzed domino three-component coupling-cyclization reaction with a secondary amine and aldehyde affords 2-(aminomethyl)indoles. This reaction highlights the potential for building molecular complexity efficiently. []

Q14: How does the choice of catalyst impact product formation in reactions with this compound?

A14: Different catalysts can lead to diverse products from this compound. For instance, using InBr3 can result in either intramolecular cyclization to form indoles or intermolecular dimerization to yield quinolines, depending on the terminal substituent on the alkyne. [] This highlights the importance of catalyst selection in controlling reaction pathways.

Q15: Can you provide an example where reaction conditions affect the outcome of this compound transformations?

A15: In the electrochemical selenocyclization of 2-ethynylanilines with diselenides, careful control of reaction conditions is crucial for achieving optimal yields of 3-selenylindoles. [] This highlights the importance of optimizing electrochemical parameters for successful transformations.

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